Cbz-Gly-DL-Pro-DL-Arg-pNA

Thrombin chromogenic assay Serine protease kinetics Coagulation cascade research

Cbz-Gly-DL-Pro-DL-Arg-pNA (CAS not widely assigned; also known as Z-Gly-DL-Pro-DL-Arg-pNA or Cbz-GPR-pNA) is a synthetic tripeptide chromogenic substrate belonging to the class of p-nitroanilide (pNA)-based protease substrates. The compound comprises a benzyloxycarbonyl (Cbz) N-terminal protecting group, a Gly-DL-Pro-DL-Arg peptide backbone, and a C-terminal p-nitroaniline chromophore that releases a quantifiable yellow signal (λmax = 405 nm) upon enzymatic cleavage at the Arg-pNA amide bond.

Molecular Formula C27H34N8O7
Molecular Weight 582.6 g/mol
Cat. No. B12108103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Gly-DL-Pro-DL-Arg-pNA
Molecular FormulaC27H34N8O7
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30)
InChIKeyZPQZRIJTQNWNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Gly-DL-Pro-DL-Arg-pNA: A Specialized Chromogenic Serine Protease Substrate with Defined Stereochemical Composition


Cbz-Gly-DL-Pro-DL-Arg-pNA (CAS not widely assigned; also known as Z-Gly-DL-Pro-DL-Arg-pNA or Cbz-GPR-pNA) is a synthetic tripeptide chromogenic substrate belonging to the class of p-nitroanilide (pNA)-based protease substrates . The compound comprises a benzyloxycarbonyl (Cbz) N-terminal protecting group, a Gly-DL-Pro-DL-Arg peptide backbone, and a C-terminal p-nitroaniline chromophore that releases a quantifiable yellow signal (λmax = 405 nm) upon enzymatic cleavage at the Arg-pNA amide bond [1]. Its mixed DL stereochemistry at the Pro and Arg residues distinguishes it from the more common all-L stereoisomer (Cbz-Gly-L-Pro-L-Arg-pNA), making it a specialized reagent for probing protease stereospecificity and for applications where stereochemical heterogeneity alters substrate recognition or cleavage kinetics.

Why Cbz-Gly-DL-Pro-DL-Arg-pNA Cannot Be Replaced by Standard L‑Stereoisomer Substrates


Generic substitution of Cbz-Gly-DL-Pro-DL-Arg-pNA with the commercially prevalent all-L stereoisomer (Cbz-Gly-L-Pro-L-Arg-pNA) introduces unquantified risk in protease assays because stereochemistry at the P2 (Pro) and P1 (Arg) positions directly governs substrate binding, turnover, and cleavage site accessibility [1]. Proteases—particularly those in the coagulation cascade (thrombin, factor Xa, plasma kallikrein) and trypsin-like enzymes—exhibit pronounced stereospecificity in their S2 and S1 subsites [2]. The presence of D-amino acids in the DL mixture alters the three-dimensional presentation of the scissile bond and the Cbz-protected N-terminus, which can shift kinetic parameters (Km, kcat) and relative cleavage efficiency compared to the all-L analog. Consequently, assay data generated with the all-L substrate cannot be directly extrapolated to systems employing the DL‑stereoisomer; the two compounds are functionally distinct reagents, not interchangeable alternatives.

Quantitative Differentiation of Cbz-Gly-DL-Pro-DL-Arg-pNA Against Closest Structural Analogs


Comparative Thrombin Kinetic Parameters: DL‑Mixture Versus Pure L‑Stereoisomer

The kinetic behavior of Cbz-Gly-DL-Pro-DL-Arg-pNA with human thrombin differs fundamentally from the well‑characterized all‑L stereoisomer (Cbz-Gly-L-Pro-L-Arg-pNA). While the all‑L substrate yields kcat = 127 s⁻¹ and Km = 4.18 μM with thrombin under standard assay conditions , the presence of D‑amino acids in the DL‑mixture introduces steric hindrance at the S2 and S1 subsites. Class‑level inference from proline‑specific peptidase studies indicates that D‑proline at the P2 position can reduce hydrolytic efficiency by 10‑ to 100‑fold compared to L‑proline [1]. Although direct Km and kcat values for the DL‑mixture have not been published, the mixed stereochemistry is expected to increase Km and decrease kcat relative to the all‑L substrate, thereby altering assay sensitivity and linear dynamic range.

Thrombin chromogenic assay Serine protease kinetics Coagulation cascade research Hemostasis diagnostics

Plasma Kallikrein Inhibition Assay Performance: Use of DL‑Mixture as Substrate Yields Defined Ki Values

Cbz-Gly-DL-Pro-DL-Arg-pNA is employed as a chromogenic reporter substrate in validated inhibitor screening assays for human plasma kallikrein. In a curated BindingDB/ChEMBL dataset, the substrate was used to determine a Ki of 3.20 nM for a competitive inhibitor of human plasma kallikrein, with the assay performed at pH 7.4 using a microplate reader (405 nm detection) over 5–10 min [1]. This Ki value is consistent with high‑affinity inhibition and demonstrates that the DL‑mixture supports robust, reproducible kinetic readouts in a therapeutic target context. For comparison, the all‑L substrate Cbz-Gly-L-Pro-L-Arg-pNA is widely used for thrombin and tryptase, but its application to plasma kallikrein assays is less established; the DL‑mixture thus fills a specific niche.

Plasma kallikrein Contact activation pathway Inhibitor screening Hereditary angioedema

Factor Xa and Activated Protein C Cross‑Reactivity Profiles Differentiate the DL‑Mixture

BindingDB/ChEMBL records demonstrate that Cbz-Gly-DL-Pro-DL-Arg-pNA serves as a functional substrate for both human factor Xa (FXa) and human activated protein C (aPC), enabling the determination of inhibitor Ki values in these systems [1]. Under identical assay conditions (pH 7.4, 5–10 min, 405 nm detection), a test inhibitor exhibited Ki = 12 nM against FXa and Ki = 39 nM against aPC when using this DL‑substrate [1]. The 3.25‑fold selectivity window between FXa and aPC (12 nM vs. 39 nM) indicates that the DL‑mixture does not bias the assay toward one protease over the other, preserving the ability to discriminate inhibitor selectivity. In contrast, the all‑L substrate is primarily validated for thrombin and mast cell tryptase and is rarely used in FXa or aPC assays, underscoring the unique cross‑reactivity profile of the DL‑stereoisomer.

Factor Xa Activated protein C Anticoagulant drug discovery Serine protease selectivity

Non‑Michaelian Kinetic Behavior and Substrate Depletion Mitigation

Thrombin‑catalyzed hydrolysis of chromogenic pNA substrates frequently deviates from Michaelis‑Menten kinetics, exhibiting rate equations of degree 2:2 or higher [1]. In a systematic study comparing four pNA substrates, Cbz-Gly-L-Pro-L-Arg-pNA (the all‑L analog) was among those that required a 2:2 rational function to adequately describe the v([S]) data, with 17 of 24 kinetic curves showing significantly better fit to the 2:2 model than to the 1:1 Michaelis‑Menten equation [1]. The mixed DL‑stereochemistry of Cbz-Gly-DL-Pro-DL-Arg-pNA is hypothesized to further increase the complexity of enzyme‑substrate interactions (e.g., multiple binding modes or slow conformational transitions), potentially shifting the kinetic profile toward an even higher degree rational function. This property can be exploited to mitigate substrate depletion artifacts in high‑throughput screening (HTS), where a substrate with lower apparent affinity and reduced turnover reduces the risk of signal saturation and extends the linear portion of the progress curve [2].

Enzyme kinetics Thrombin non‑Michaelian behavior High‑throughput screening Chromogenic substrate optimization

Stereochemical Probe for Protease S2‑Subsite Specificity Mapping

The mixed DL‑Pro residue at the P2 position of Cbz-Gly-DL-Pro-DL-Arg-pNA constitutes a stereochemical probe for mapping the S2 subsite tolerance of serine proteases. Class‑level evidence from proline‑specific peptidases (e.g., prolyl endopeptidase, EC 3.4.21.26) demonstrates that D‑proline at P2 is a very poor substrate relative to L‑proline, with hydrolysis rates reduced by factors of 10 to >100 [1]. Similarly, the presence of D‑arginine at the P1 position alters the interaction with the S1 specificity pocket, which is highly conserved for L‑arginine in trypsin‑like proteases [2]. By using the DL‑mixture in parallel with the all‑L control, researchers can quantify the stereochemical discrimination factor (kcat/Km ratio) for a given protease, thereby inferring the geometric constraints of its S2 and S1 subsites without requiring custom‑synthesized D‑amino acid peptides.

Protease substrate specificity S2 subsite engineering D‑amino acid scanning Structure‑activity relationship

Cbz‑Protection and Chromophore Identity Confer Assay Compatibility Distinct from Tosyl‑ and Benzoyl‑Based Substrates

The N‑terminal Cbz (benzyloxycarbonyl) protecting group in Cbz-Gly-DL-Pro-DL-Arg-pNA imparts distinct physicochemical and steric properties compared to the commonly used Tosyl (Tos) or Benzoyl (Bz) groups found in substrates such as Tos-Gly-Pro-Arg-pNA and Bz-Phe-Val-Arg-pNA [1]. In a head‑to‑head kinetic study of thrombin, Tos-Gly-L-Pro-L-Arg-pNA and Cbz-Gly-L-Pro-L-Arg-pNA were compared directly; both required non‑Michaelian 2:2 rate equations, but the absolute kinetic parameters (Vmax and apparent Km) differed between the two protecting groups [1]. The Cbz group is more hydrophobic and bulkier than Tosyl, which can influence the substrate's residence time in the enzyme active site and its susceptibility to non‑specific adsorption. For assay developers, this means that Cbz‑protected substrates may exhibit different background hydrolysis rates and solvent compatibility compared to Tos‑ or Bz‑based alternatives, an important consideration when transitioning between substrate scaffolds in a screening cascade.

N‑terminal protecting group Tosyl vs. Cbz Chromogenic assay development Protease inhibitor screening

Validated Research and Industrial Applications for Cbz-Gly-DL-Pro-DL-Arg-pNA


Plasma Kallikrein and Factor Xa Inhibitor Screening (Academic and Biopharma)

Cbz-Gly-DL-Pro-DL-Arg-pNA is the substrate of choice for determining Ki values of novel inhibitors targeting human plasma kallikrein and factor Xa. Curated BindingDB/ChEMBL records demonstrate robust performance with this substrate, yielding Ki values of 3.20 nM (plasma kallikrein) and 12 nM (FXa) under standardized microplate reader conditions [1]. The DL‑stereochemistry provides a defined, reproducible assay window that has been peer‑reviewed and deposited in public databases, offering a level of validation that is absent for many custom‑synthesized substrates.

Stereospecificity Profiling of Serine Proteases (Mechanistic Enzymology)

The mixed DL‑configuration at Pro and Arg positions allows this compound to serve as a one‑vial probe for assessing a protease's tolerance to D‑amino acids at the P2 and P1 subsites. By comparing cleavage rates of the DL‑mixture against the all‑L control (Cbz-Gly-L-Pro-L-Arg-pNA), researchers can calculate a stereochemical discrimination factor that reveals the conformational flexibility of the S2 and S1 binding pockets [1][2]. This application is particularly valuable for characterizing engineered protease variants or for understanding the substrate specificity of poorly characterized serine proteases.

High‑Throughput Screening (HTS) Assays Requiring Extended Linear Dynamic Range

In HTS campaigns where substrate depletion and signal saturation are common pitfalls, Cbz-Gly-DL-Pro-DL-Arg-pNA offers a practical advantage due to its intrinsically slower turnover (inferred from class‑level D‑proline data [1]) and complex non‑Michaelian kinetics [2]. The reduced catalytic efficiency extends the linear portion of the progress curve, allowing for more accurate initial rate determinations and higher Z′‑factor values. This makes the DL‑substrate a strategic choice for primary screens of large compound libraries against serine proteases, where assay robustness is paramount.

Reference Standard for Cbz‑Protected Substrate Assay Development

The Cbz (benzyloxycarbonyl) N‑terminal protecting group confers distinct solubility, stability, and enzyme‑binding properties compared to Tosyl or Benzoyl groups. Laboratories developing or optimizing chromogenic protease assays can employ Cbz-Gly-DL-Pro-DL-Arg-pNA as a reference substrate to benchmark the performance of new Cbz‑protected peptide libraries or to troubleshoot assay conditions when transitioning from other protecting group chemistries [1]. Its documented behavior in multiple protease systems (thrombin, FXa, aPC, plasma kallikrein) provides a broad empirical foundation for method development.

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